2-苯基苯并咪唑

描述

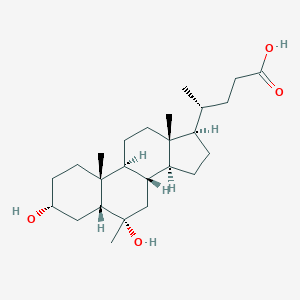

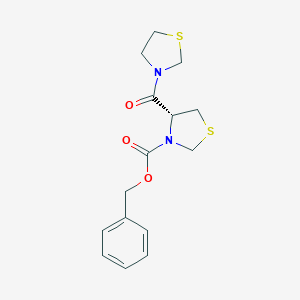

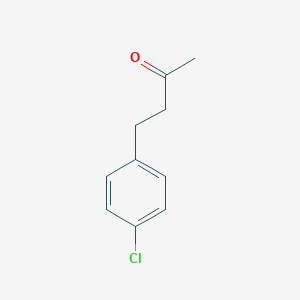

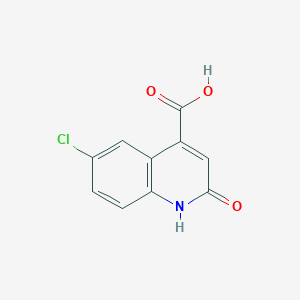

2-Phenylbenzimidazole is a dicyclic compound having an imidazole ring (containing two nitrogen atoms at nonadjacent positions) fused to benzene . It is a water-soluble artificial sunscreen that absorbs UV-B (280 nm - 315 nm) radiations and protects the skin against the harmful effects of these radiations .

Synthesis Analysis

2-Phenylbenzimidazole is produced by condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The structure of 2-Phenylbenzimidazole was identified by FTIR, NMR and HRMS . High-resolution mass spectra were recorded using electrospray ionization on a X500R QTOF quadrupole time-of-flight (QTOF) system .Chemical Reactions Analysis

Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases: C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

2-Phenylbenzimidazole is a white to slightly beige solid; melting at 172 C, boils at 360 C, slightly soluble in water, soluble in ethanol .科学研究应用

Spectral and Theoretical Studies

2-Phenylbenzimidazole has been the subject of spectral and theoretical studies . The synthesis of these benzimidazoles was reported in many methods by the reaction between o-phenylenediamine with formic acid, aromatic aldehydes and N-benzylbezene-1,2-diamine in presence of oxidant tert-butyl hydroperoxide (TBHP) . The spectral analysis of these molecules mainly such as UV-visible, fluorescence in solvents will be included in this chapter and discussed about the absorption, fluorescence maximum, conjugation, transition .

Computational Study

The optimized structure of these molecules will be given using Gaussian 09 W (DFT 6-31G method) . And also will be discussed about structural parameters, highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy energy values, natural bond orbital (NBO), molecular electrostatic potential map (ESP) .

Pharmaceutical Applications

2-Phenylbenzimidazole has a wide range of pharmaceutical applications. It has been found to possess many pharmaceutical properties such as antiviral, antitumor, antihistaminic, antimicrobial, antihelminthic, anticancer, antifungal, antimicrobial, antibacterial, analgesic, anti-convulsant and anti-ulcer activity .

Industrial Applications

Some benzimidazole molecules are used as corrosion inhibitors for metals and alloy surfaces in industrial field .

Dye Removal

A novel Zn(II)-2-phenyl benzimidazole framework has been synthesized and successfully utilized to remove Acid red 88, Basic Violet 14, Basic Blue 54, and Congo red dyes in aqueous solutions . The maximum adsorption capacity of ZPBIF-1 was 1666.66, 1250, 1000, and 1250 mg/g for Acid red 88, Basic violet 14, Basic blue 54, and Congo red dyes, respectively .

Pharmaceutical Intermediate

2-Phenylbenzimidazole is used as a pharmaceutical intermediate .

作用机制

Target of Action

2-Phenylbenzimidazole, also known as Ensulizole, primarily targets UV-B radiation . It is a water-soluble sunscreen agent that absorbs strongly at UV-B wavelengths . It is commonly found in cosmetic products and sunscreen formulas .

Biochemical Pathways

The compound may activate the steroid hormone pathway via the formation of a ligand-protein complex with estrogen receptors . It also has the potential to affect the reproductive endocrine system .

Pharmacokinetics

Its water solubility suggests it could have good bioavailability . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of 2-Phenylbenzimidazole’s action is the absorption of UV-B radiation, which protects the skin from harmful effects of these radiations . It also causes DNA damage and strand breaks, potentially leading to apoptosis .

Action Environment

The action of 2-Phenylbenzimidazole can be influenced by environmental factors. For instance, its effectiveness as a sunscreen agent depends on the intensity of UV-B radiation in the environment . Furthermore, its influence on the reproductive endocrine system was examined in zebrafish from 6 hours post fertilization (hpf) until 150 days, at levels that near-environmentally relevant (0 to 20 μg/L) .

安全和危害

未来方向

属性

IUPAC Name |

2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYHDSLIWMUSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052460 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenylbenzimidazole | |

CAS RN |

716-79-0, 97542-80-8 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-phenylbenzimidazole?

A1: 2-Phenylbenzimidazole has the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-phenylbenzimidazole?

A2: Several spectroscopic techniques are employed, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy. These techniques provide insights into the compound's structure, bonding, and electronic properties. [, , , , ]

Q3: What are the material compatibility characteristics of 2-phenylbenzimidazole-based polyimides?

A3: Polyimides derived from 2-phenylbenzimidazole derivatives, like 6,4′-diamino-2-phenylbenzimidazole (BIA), exhibit exceptional thermal stability, withstanding temperatures up to 540 °C. They also possess high glass transition temperatures (Tg) ranging from 382–409 °C. These polyimides form tough, flexible films with excellent mechanical properties, including tensile strengths of 222–232 MPa and a modulus of 3.1–5.6 GPa without stretching. []

Q4: How does the stability of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) vary under different conditions?

A4: Studies show that PBSA stability is affected by UV radiation, pH levels, and the presence of hydrogen peroxide. [] Further research revealed that pH and the presence of TiO2 influence its degradation rate under UV radiation. Faster degradation was observed with increasing catalyst doses and specific pH values. []

Q5: What are some notable applications of 2-phenylbenzimidazole derivatives in materials science?

A5: 2-Phenylbenzimidazole derivatives find application in various fields. For instance, they are incorporated into waterborne epoxy coatings to enhance corrosion resistance. [] Furthermore, they serve as building blocks for highly phosphorescent cyclometalated platinum(II) complexes used in Organic Light Emitting Diodes (OLEDs). []

Q6: How are benzoyl methyl phosphates utilized in the synthesis of 2-phenylbenzimidazoles?

A6: Benzoyl methyl phosphates, acting as biomimetic acylating agents, facilitate an efficient, environmentally benign, catalyst- and auxiliary-free synthesis of 2-phenylbenzimidazoles in aqueous solutions. This one-pot tandem approach eliminates the need for additional catalysts. []

Q7: What computational methods are used to study 2-phenylbenzimidazole and its derivatives?

A7: Density Functional Theory (DFT) calculations are widely used to investigate the structure, electronic properties, and interactions of 2-phenylbenzimidazole derivatives. These calculations help predict various properties, including nonlinear optical properties and interactions with biological targets. [, ]

Q8: How are Quantitative Structure-Activity Relationship (QSAR) models employed in 2-phenylbenzimidazole research?

A8: QSAR models are used to predict the activity and properties of 2-phenylbenzimidazole derivatives based on their structural features. For example, QSAR models have been developed to assess the skin permeability coefficient (Kp) and potential for allergic contact dermatitis, sensory irritation, and eye irritation of these compounds when used in cosmetics. []

Q9: How do structural modifications of 2-phenylbenzimidazole affect its biological activity?

A9: Studies have shown that the position and nature of substituents on the 2-phenylbenzimidazole scaffold significantly influence its biological activity. For example, introducing specific substituents on the phenyl ring or benzimidazole moiety can modulate the anticancer activity or fluorescence properties of these compounds. [, , ]

Q10: What are some strategies to enhance the stability or bioavailability of 2-phenylbenzimidazole derivatives?

A10: Strategies for improving stability and bioavailability include encapsulation in nanoparticles, formulation as liposomes, or complexation with cyclodextrins. These methods can protect the compound from degradation, improve solubility, and enhance its delivery to target sites.

Q11: Are there specific SHE regulations pertaining to 2-phenylbenzimidazole and its derivatives?

A11: While specific SHE regulations may vary depending on the application and geographical location, it's crucial to handle 2-phenylbenzimidazole and its derivatives with care. Following general laboratory safety guidelines, appropriate personal protective equipment, and proper waste disposal procedures is essential.

Q12: What are the known pharmacological properties of 2-phenylbenzimidazole derivatives?

A12: Research suggests that certain 2-phenylbenzimidazole derivatives exhibit promising anticancer [, ], antifungal [], and antibacterial [] properties. These activities are often influenced by the substituents present on the phenyl and benzimidazole rings.

Q13: Has 2-phenylbenzimidazole demonstrated gastroprotective effects?

A13: Yes, 1-hydroxy-2-phenylbenzimidazole (HPB) displayed gastroprotective effects in a rat model of ethanol-induced gastric ulcers. The study indicated that HPB may exert its protective effect by reducing gastric acidity. []

Q14: What is known about the photomutagenicity of thiabendazole, a pesticide related to 2-phenylbenzimidazole?

A14: Studies have shown that thiabendazole, which contains a benzimidazole ring, exhibits photomutagenicity under UVA irradiation, unlike other structurally related pesticides. Interestingly, 2-phenylbenzimidazole itself displayed only weak photomutagenicity, suggesting that both the benzimidazole and thiazole rings are crucial for the UVA activation of thiabendazole. []

Q15: What are the environmental concerns regarding 2-phenylbenzimidazole derivatives?

A18: 2-Phenylbenzimidazole derivatives, particularly those used as UV filters in sunscreens, are considered emerging pollutants. Their presence in aquatic environments raises concerns as they can generate reactive oxygen species upon UV exposure, potentially harming aquatic organisms. []

Q16: What methods are used to remove 2-phenylbenzimidazole-5-sulfonic acid (PBSA) from water?

A19: Research has focused on heterogeneous photocatalysis using TiO2 as a potential method for removing PBSA from water. This method has proven effective in degrading PBSA under UV irradiation, offering a potential solution for its removal from aquatic environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)